Nordeoxynivalenol C

Description

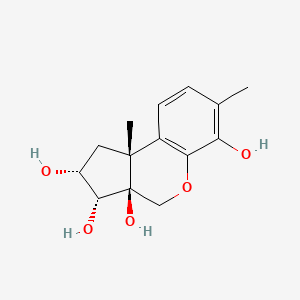

Nordeoxynivalenol C (norDON C) is a structural analog of deoxynivalenol (DON), a trichothecene mycotoxin produced by Fusarium species. While DON is widely studied for its immunotoxic, cytotoxic, and gastrointestinal effects in humans and animals, norDON C represents a less explored derivative with modifications in its hydroxyl or acetyl groups. Its structural uniqueness lies in the absence or substitution of specific functional groups compared to DON, which may alter its biological activity, toxicity, and detection methods .

Properties

CAS No. |

103776-40-5 |

|---|---|

Molecular Formula |

C14H18O5 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2R,3R,3aS,9bR)-7,9b-dimethyl-1,2,3,4-tetrahydrocyclopenta[c]chromene-2,3,3a,6-tetrol |

InChI |

InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)16)19-6-14(18)12(17)9(15)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14+/m1/s1 |

InChI Key |

APXRXCMQCAJSSO-JXJLXUTGSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(CO2)O)O)O)C)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3(CC(C(C3(CO2)O)O)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nordeoxynivalenol C typically involves the use of advanced organic chemistry techniques. One common method is the chemical modification of deoxynivalenol through selective reduction and oxidation reactions. The process often requires the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the fermentation of Fusarium fungi under controlled conditions. The fungi are cultured in nutrient-rich media, and the mycotoxin is extracted and purified using various chromatographic techniques. This method allows for the large-scale production of this compound for research and analytical purposes.

Chemical Reactions Analysis

Types of Reactions

Nordeoxynivalenol C undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, which may have different toxicological properties.

Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical structure and biological activity.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Such as palladium on carbon and platinum oxide.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Nordeoxynivalenol C has several scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins and their derivatives.

Biology: Researchers use this compound to investigate the mechanisms of mycotoxin toxicity and its effects on cellular processes.

Medicine: The compound is studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

Industry: this compound is used in the food and agricultural industries to develop methods for detecting and mitigating mycotoxin contamination in crops.

Mechanism of Action

The mechanism of action of Nordeoxynivalenol C involves its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. This disruption of protein synthesis can cause cellular stress and apoptosis, contributing to its toxic effects. The compound also affects various signaling pathways, including those involved in inflammation and immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

NorDON C belongs to the trichothecene family, sharing a core 12,13-epoxytrichothec-9-ene skeleton with DON and its derivatives. Below is a detailed comparison with key analogs:

Structural and Functional Differences

*Presumed formula based on structural analogs; exact data requires further validation.

Key Research Findings

- Toxicity Hierarchy: NIV > DON > 3-AcDON > norDON C ≈ DOM-1 . NorDON C’s reduced toxicity is hypothesized to result from modifications that impair binding to ribosomal targets.

- Metabolic Fate: Unlike DOM-1, which is a detoxification product of DON, norDON C may arise from incomplete biosynthesis or environmental degradation .

- Detection Challenges: NorDON C co-elutes with other trichothecenes in LC-MS/MS, necessitating high-resolution methods for accurate quantification .

Data Table: Comparative Properties of NorDON C and Analogs

| Property | NorDON C | DON | 3-AcDON | DOM-1 | NIV |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 318* | 296.3 | 338.4 | 280.3 | 312.3 |

| Epoxide Integrity | Intact | Intact | Intact | Lost | Intact |

| Acute Toxicity (LD₅₀) | N/A | 46 mg/kg | 58 mg/kg | >500 mg/kg | 4.1 mg/kg |

| Major Detection Method | LC-DAD-MS/MS | LC-MS/MS | LC-DAD-MS/MS | LC-MS/MS | HPLC-UV |

*Estimated based on structural similarity to DON.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.